Cyclohexane, 1,2-bis(methylene)-

Vue d'ensemble

Description

Cyclohexane, 1,2-bis(methylene)-, also known as Cyclohexane, 1,2-bis(methylene)-, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohexane, 1,2-bis(methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1,2-bis(methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyclohexane, 1,2-bis(methylene)- (C8H12), is a bicyclic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

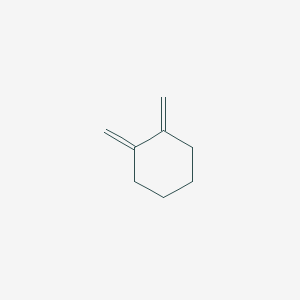

Cyclohexane, 1,2-bis(methylene)- features two methylene groups attached to a cyclohexane ring. Its molecular structure can influence its interactions with biological systems. The compound is characterized by its hydrophobic nature, which may affect its solubility and permeability in biological membranes.

Biological Activity Overview

The biological activity of Cyclohexane, 1,2-bis(methylene)- has been investigated in several studies, focusing on its potential as an antimicrobial agent and its interactions with biomolecules.

Antimicrobial Properties

Research indicates that Cyclohexane, 1,2-bis(methylene)- exhibits antimicrobial activity against various bacterial strains. A study highlighted the compound's efficacy in inhibiting the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for commonly used antibiotics, suggesting a promising alternative for antibiotic resistance challenges .

The mechanisms through which Cyclohexane, 1,2-bis(methylene)- exerts its biological effects are not fully elucidated but may involve:

- Disruption of Cell Membranes : The hydrophobic nature of the compound could facilitate its integration into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Interactions with key enzymes involved in bacterial metabolism may also play a role. For instance, preliminary studies suggest that the compound may inhibit enzymes critical for cell wall synthesis .

Study on Antimicrobial Activity

A notable study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of Cyclohexane, 1,2-bis(methylene)- against various pathogens. The results are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 16 | 20 |

| Pseudomonas aeruginosa | 64 | 12 |

This study demonstrated that Cyclohexane, 1,2-bis(methylene)- possesses significant antibacterial properties, particularly against E. coli, which is notable given the increasing resistance to conventional antibiotics.

Toxicological Profile

While exploring the biological activity of Cyclohexane, 1,2-bis(methylene)-, it is crucial to assess its safety profile. Toxicological studies have indicated that the compound exhibits low acute toxicity in animal models. However, further investigations are necessary to evaluate chronic exposure effects and potential mutagenicity .

Applications De Recherche Scientifique

Organic Synthesis

Cyclohexane, 1,2-bis(methylene)- serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds and can act as a building block for more complex molecules.

- Synthesis of Polymers : This compound is often used in the synthesis of polymers such as polyurethanes and polyesters. Its ability to serve as a cross-linking agent enhances the mechanical properties of these materials.

- Functionalization Reactions : The methylene groups in cyclohexane allow for functionalization through reactions such as oxidation and alkylation, leading to the creation of diverse functional groups that can be further manipulated in synthetic pathways.

Polymer Production

Cyclohexane, 1,2-bis(methylene)- is integral in the formulation of various polymeric materials:

- Coatings and Adhesives : Its properties contribute to the durability and adhesion strength of coatings and adhesives used in industrial applications. The compound's structure allows for enhanced flexibility and resistance to environmental factors.

- Elastomers : The compound is also used in producing elastomers, which are essential for applications requiring high elasticity and resilience.

| Application Type | Specific Use Case | Properties Enhanced |

|---|---|---|

| Organic Synthesis | Polymer precursors | Mechanical strength |

| Coatings | Industrial coatings | Durability, adhesion |

| Elastomers | Flexible materials | Elasticity, resilience |

Case Studies

- Polymer Synthesis : A study demonstrated that incorporating cyclohexane, 1,2-bis(methylene)- into polyurethane formulations significantly improved the thermal stability and mechanical properties of the resulting materials compared to traditional formulations without this compound .

- Adhesive Formulations : Research indicated that adhesives containing cyclohexane derivatives exhibited superior bonding strength on various substrates, making them suitable for automotive and construction applications .

Propriétés

IUPAC Name |

1,2-dimethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQHQNRKZJUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182460 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2819-48-9 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.